molecular formula C12H15LiSi B14628587 lithium;inden-1-id-1-yl(trimethyl)silane CAS No. 55563-48-9

lithium;inden-1-id-1-yl(trimethyl)silane

Katalognummer: B14628587
CAS-Nummer: 55563-48-9
Molekulargewicht: 194.3 g/mol
InChI-Schlüssel: UBTLMWMXEFNZOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium;inden-1-id-1-yl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an indenyl group and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of lithium;inden-1-id-1-yl(trimethyl)silane typically involves the reaction of an indenyl precursor with a lithium reagent in the presence of a trimethylsilyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The process would likely involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium;inden-1-id-1-yl(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield indenyl oxides, while substitution reactions can produce a variety of silylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, lithium;inden-1-id-1-yl(trimethyl)silane is used as a reagent in organic synthesis. It serves as a precursor for the formation of various organosilicon compounds and is involved in the synthesis of complex molecules through coupling reactions .

Biology and Medicine

While specific applications in biology and medicine are less documented, the compound’s unique structure suggests potential use in the development of novel pharmaceuticals and biologically active molecules.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it valuable in the manufacturing of high-performance materials .

Wirkmechanismus

The mechanism by which lithium;inden-1-id-1-yl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with other chemical species. The lithium atom acts as a nucleophile, facilitating the formation of new chemical bonds. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Lithium;inden-1-id-1-yl(trimethyl)silane is unique due to the presence of both an indenyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, making it versatile in various synthetic applications. The indenyl group provides aromatic stability, while the trimethylsilyl group offers steric protection and reactivity control.

Eigenschaften

CAS-Nummer

55563-48-9

Molekularformel

C12H15LiSi

Molekulargewicht

194.3 g/mol

IUPAC-Name

lithium;inden-1-id-1-yl(trimethyl)silane

InChI

InChI=1S/C12H15Si.Li/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;/h4-9H,1-3H3;/q-1;+1

InChI-Schlüssel

UBTLMWMXEFNZOT-UHFFFAOYSA-N

Kanonische SMILES

[Li+].C[Si](C)(C)[C-]1C=CC2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.